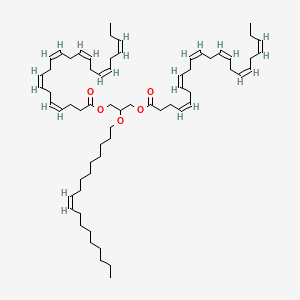
1,3-Didocosahexaenoyl-2-oleoyl Glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is a triacylglycerol compound that incorporates docosahexaenoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . It has a molecular formula of C65H102O5 and a molecular weight of 963.50 . This compound is primarily used in biochemical and proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol typically involves the esterification of glycerol with docosahexaenoic acid and oleic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Didocosahexaenoyl-2-oleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the transesterification reaction.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Docosahexaenoic acid, oleic acid, and glycerol.
Transesterification: Various esters and glycerol.
Wissenschaftliche Forschungsanwendungen
1,3-Didocosahexaenoyl-2-oleoyl Glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and improving cardiovascular health.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Wirkmechanismus
The mechanism of action of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moieties are known to interact with various molecular targets, including G-protein coupled receptors and ion channels, modulating their activity and contributing to anti-inflammatory and cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Didocosanoyl-2-oleoyl Glycerol: Incorporates docosanoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: A phospholipid with docosahexaenoic acid at the sn-1 and sn-2 positions.
Uniqueness
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is unique due to its specific combination of docosahexaenoic acid and oleic acid, which imparts distinct biochemical properties. Its ability to modulate membrane fluidity and signaling pathways makes it particularly valuable in research focused on cellular functions and therapeutic applications .
Eigenschaften
Molekularformel |
C65H102O5 |
|---|---|
Molekulargewicht |
963.5 g/mol |
IUPAC-Name |
[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-61-63(68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)62-70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50- |
InChI-Schlüssel |
PFNUZQCUEWZJAW-ZAIXUJORSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
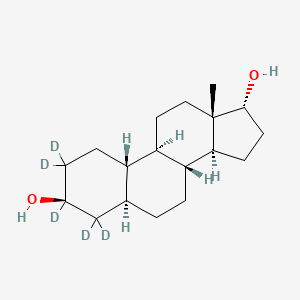

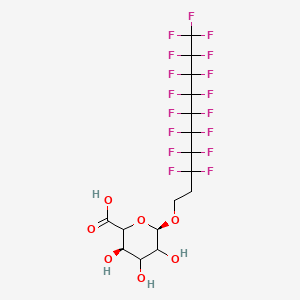
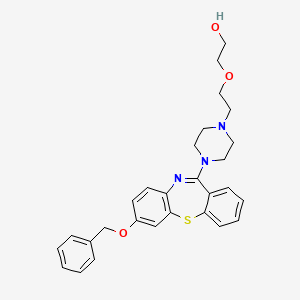
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
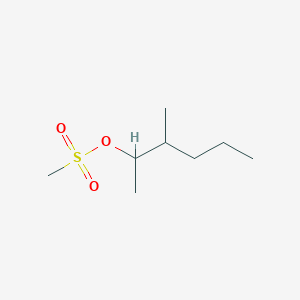
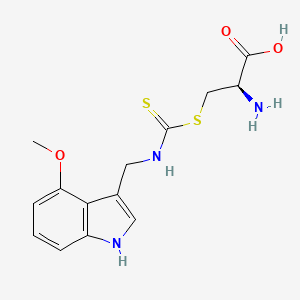
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

